N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
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Description
N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H15FN6O3 and its molecular weight is 394.366. The purity is usually 95%.
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Biological Activity
N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by the following structural formula:
Property | Value |
---|---|
Molecular Formula | C20H18FN5O2 |
Molecular Weight | 383.38 g/mol |
LogP (octanol-water partition) | 3.2786 |
Polar Surface Area | 65.968 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
This compound features a triazole ring known for its pharmacological significance, particularly in anticancer and antimicrobial activities.
Antiproliferative Activity
Recent studies have shown that derivatives of compounds similar to N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole exhibit significant antiproliferative activity against various cancer cell lines. For example:
- In vitro Studies : A related compound demonstrated IC50 values ranging from 0.21 to 3.2 nM against several human cancer cell lines (e.g., HT-29, A549) compared to a reference drug (CA-4) with an IC50 of approximately 525 nM .
The mechanism through which these compounds exert their antiproliferative effects typically involves:
- Tubulin Inhibition : The triazole moiety is known to interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
- Apoptosis Induction : Compounds have been shown to trigger apoptotic pathways in cancer cells, further contributing to their antiproliferative effects.
Selectivity for Cancer Cells
Notably, some studies indicate that these compounds exhibit selectivity for cancer cells over normal cells. For instance:
- Cytotoxicity in Normal Cells : In assays involving peripheral blood lymphocytes (PBL), the most active derivatives showed IC50 values around 30 µM in quiescent conditions but decreased to about 8 µM with mitogenic stimulation . This suggests a preferential effect on cancer cells while sparing normal cells.
Structure-Activity Relationship (SAR)
The biological activity of N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole can be influenced by various substituents on the phenyl rings:
Substituent Position | Type | Effect on Activity |
---|---|---|
C-3 | Alkyl | Increased potency |
C-5 | Halogen | Enhanced selectivity |
C-6 | Electron-donating groups | Improved solubility |
These modifications can lead to significant changes in the compound's pharmacokinetic properties and overall efficacy.
Case Studies
Several case studies have highlighted the potential of triazole derivatives in cancer therapy. For example:
- Case Study A : A derivative with a similar structure demonstrated complete tumor regression in syngeneic hepatocellular carcinoma models in mice .
- Case Study B : Another study reported that specific derivatives showed vascular disrupting activity comparable to established drugs like CA-4 in human umbilical vein endothelial cells (HUVECs), indicating potential for antiangiogenic therapies .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O3/c1-2-28-15-9-5-13(6-10-15)21-18(27)19-22-17(24-29-19)16-11-26(25-23-16)14-7-3-12(20)4-8-14/h3-11H,2H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJQNZLSNWHXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.